7-Fluoro-1-hydrazinylisoquinoline
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Overview
Description
7-Fluoro-1-hydrazinylisoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the isoquinoline structure enhances its biological activity and provides unique chemical properties.
Preparation Methods
The synthesis of 7-Fluoro-1-hydrazinylisoquinoline involves several steps, typically starting with the fluorination of isoquinoline derivatives. One common method includes the nucleophilic substitution of a halogen atom with a fluorine atom. For instance, the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile can yield 7-bromo-4-fluoro-1-hydroxyisoquinoline .
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for higher yields and purity.
Chemical Reactions Analysis
7-Fluoro-1-hydrazinylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Common reagents used in these reactions include sodium methoxide, liquid ammonia, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Fluoro-1-hydrazinylisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated structure enhances its interaction with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-hydrazinylisoquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and specificity for its targets. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
7-Fluoro-1-hydrazinylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
7-Fluoro-4-chloroquinoline: This compound also contains a fluorine atom but differs in its substitution pattern, leading to distinct chemical and biological properties.
5,6,7,8-Tetrachloroquinoline: This compound undergoes nucleophilic fluoro-dechlorination to yield various fluorinated derivatives, including 7-fluoro-5,6,8-trichloroquinoline.
Fluoroquinolones: These are a well-known class of antibacterial agents that share the fluorinated quinoline structure but have different substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8FN3 |
---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
(7-fluoroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8FN3/c10-7-2-1-6-3-4-12-9(13-11)8(6)5-7/h1-5H,11H2,(H,12,13) |
InChI Key |
NRDQNDCWIWZFPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2NN)F |
Origin of Product |
United States |
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